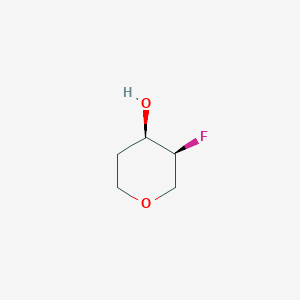

(3s,4r)-3-Fluorooxan-4-ol

Vue d'ensemble

Description

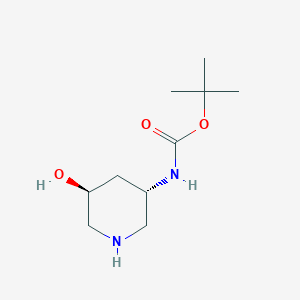

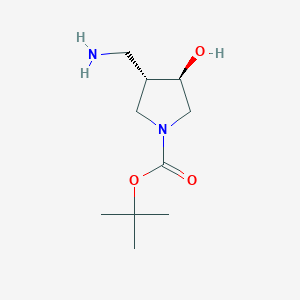

“(3s,4r)-3-Fluorooxan-4-ol” is a chemical compound with the molecular formula C5H9FO2 . It has a molecular weight of 120.12 g/mol . The IUPAC name for this compound is (3s,4r)-3-fluorotetrahydro-2h-pyran-4-ol . It is a building block used in research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: O[C@@H]1CCOC[C@@H]1F . This notation provides a way to represent the structure of the molecule in text format.Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3 . The boiling point is 203.4±40.0 °C at 760 mmHg . The melting point information is not available .Applications De Recherche Scientifique

Structural Analysis and Synthesis

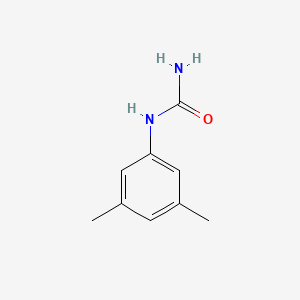

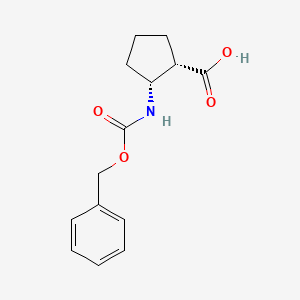

The compound "(3S,4R)-3-Fluorooxan-4-ol" has been explored in the context of structural analysis and synthesis of pharmaceuticals. Urbanová et al. (2002) used vibrational circular dichroism (VCD) spectroscopy to study the solution structures of related intermediates in the synthesis of pharmaceuticals like paroxetine and femoxetine. This research demonstrated the sensitivity of VCD spectra to geometry changes and intermolecular aggregation, indicating the potential for structural analysis of chiral pharmaceuticals in solutions (Urbanová et al., 2002). Additionally, de Gonzalo et al. (2003) reported a chemoenzymatic method for preparing an intermediate of (-)-Paroxetine using this compound, highlighting the use of cyclic anhydrides as acylating agents in lipase-catalyzed esterification (de Gonzalo et al., 2003).

Fluorination and Molecular Recognition

Testa et al. (2018) explored the synthesis and molecular properties of compounds containing both hydroxylation and fluorination, such as 3-fluoro-4-hydroxyprolines. This study showed that fluorination at C3 has negligible effects on the hydrogen bond donor capacity but alters the natural preference of the pyrrolidine ring pucker. These compounds, including analogs of "this compound", exhibited stereoselective recognition by the VHL E3 ligase, demonstrating potential applications in targeted protein degradation (Testa et al., 2018).

Material Science and Fluorosurfactants

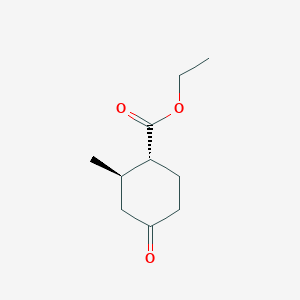

Ertekin et al. (2008) synthesized four-arm oligo(fluorooxetane) tetraols, related to "this compound", for potential applications as anionic fluorosurfactants. These compounds displayed critical micelle concentration values and surface-active properties, suggesting potential applications in material science and surface chemistry (Ertekin et al., 2008).

Fluorescent Probes and Sensing

Tanaka et al. (2001) developed fluorescent probes based on benzoxazole and benzothiazole analogs, including compounds structurally related to "this compound". These probes were sensitive to pH changes and selective in metal cation sensing, demonstrating the potential of fluorinated compounds in the development of sensitive and selective fluorescent probes (Tanaka et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

(3S,4R)-3-fluorooxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXRZCAECMOKSR-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/structure/B3112877.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)

![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3112923.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/structure/B3112954.png)

![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3112984.png)